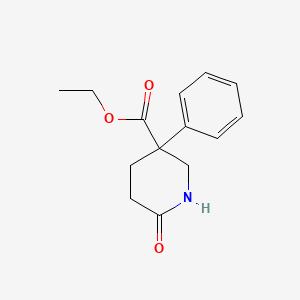

Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate

Beschreibung

Historical Context and Development

Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate emerged as a compound of interest in synthetic organic chemistry due to its structural complexity and potential applications in drug discovery. Its synthesis traces back to methodologies developed for piperidinone derivatives, particularly through reactions involving cyclic anhydrides and imine intermediates. For instance, the Castagnoli–Cushman reaction (CCR), a multicomponent cyclocondensation process, has been instrumental in constructing similar 6-oxopiperidine scaffolds. The compound gained prominence in studies targeting neurokinin-1 (NK1) receptor antagonists, where piperidinone derivatives were explored for their ability to mimic peptide motifs in Substance P (SP) antagonists. Early synthetic routes focused on optimizing stereoselectivity and functional group compatibility, leveraging reagents like glutaric anhydride and N-arylidene-N-alkylamines to achieve the trans-configuration of substituents.

Nomenclature and Classification

The systematic IUPAC name, This compound , reflects its structure:

- A piperidine ring (six-membered heterocycle with one nitrogen atom) substituted at position 3 with both a phenyl group and an ethyl carboxylate ester.

- A ketone group at position 6 (6-oxo).

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| SMILES | CCOC(=O)C1(CCC(=O)NC1)C2=CC=CC=C2 |

| Classification | Piperidinone derivative |

The compound belongs to the piperidinone subclass of heterocycles, characterized by a ketone-functionalized piperidine core. Its bifunctional substituents (phenyl and ester groups) classify it as a disubstituted piperidinone, enabling diverse reactivity in synthetic applications.

Registration and Identification

This compound is uniquely identified by:

Physical Properties:

| Parameter | Value |

|---|---|

| Melting Point | 94–96°C |

| Boiling Point | 425.5 ± 45.0°C (predicted) |

| Density | 1.146 ± 0.06 g/cm³ |

| Storage Conditions | Room temperature |

The compound is typically isolated as a solid with 97% purity and is soluble in polar organic solvents such as dichloromethane and ethyl acetate.

Significance in Heterocyclic Chemistry Research

Piperidinones like this compound are pivotal in medicinal chemistry due to their structural mimicry of bioactive peptides. Key research areas include:

- Synthetic Intermediates : The compound serves as a precursor for N-hydroxylactams and β,γ-unsaturated lactams via decarboxylative CCR pathways.

- Drug Discovery : Its scaffold is explored in NK1 receptor antagonist design, targeting conditions such as chronic pain and inflammation.

- Methodology Development : Studies utilize its synthesis to refine stereoselective annulation and cyclization techniques, particularly in multicomponent reactions.

The ester and ketone functionalities enable further derivatization, making it a versatile building block for fused heterocycles and chiral auxiliaries.

Eigenschaften

IUPAC Name |

ethyl 6-oxo-3-phenylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-18-13(17)14(9-8-12(16)15-10-14)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVOSBMAMZNMNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC(=O)NC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-oxo-3-phenylpiperidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate undergoes cyclization to form the piperidine ring, followed by esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under an inert atmosphere to prevent oxidation and degradation of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes

Wirkmechanismus

The mechanism of action of ethyl 6-oxo-3-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ketone and ester groups allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes. The phenyl group contributes to its binding affinity with target proteins, influencing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Key Findings and Implications

- Electronic Effects : CF₃ and phenyl groups modulate electron density, influencing reactivity in nucleophilic additions or catalytic hydrogenation .

- Solubility : Piperidine-based compounds (e.g., target) exhibit better aqueous solubility than CF₃-substituted analogs due to reduced hydrophobicity .

- Synthetic Complexity: Bicyclic systems (e.g., 1,6-naphthyridine) require multi-step syntheses compared to monocyclic piperidines .

Biologische Aktivität

Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with an oxo group at the 6-position and a carboxylate group at the 3-position. The presence of the phenyl group contributes to its lipophilicity, enhancing its interaction with biological targets. The molecular formula is , and it has a molecular weight of approximately 247.29 g/mol.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Binding : Its structural features allow it to bind effectively to various receptors, including those involved in pain modulation and neuroprotection.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. Preliminary studies indicate that it exhibits significant inhibitory effects on bacterial growth, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, including ovarian cancer cells, by inducing apoptosis and disrupting cell cycle progression .

Neuroprotective Effects

The compound also shows promise in neuroprotection, potentially beneficial in treating neurodegenerative disorders. Its ability to modulate neurotransmitter levels suggests that it could help alleviate symptoms associated with conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 4-oxo-3-phenylpiperidine-3-carboxylate | Ketone at position 4 | Moderate anticancer activity |

| Ethyl 6-oxo-3-(4-methylphenyl)piperidine-3-carboxylate | Methyl substitution on phenyl group | Enhanced lipophilicity and receptor binding |

| Ethyl 6-oxo-2-(4-fluorophenyl)piperidine-3-carboxylic acid | Fluorine substitution | Increased potency against certain cancer cell lines |

Case Studies and Research Findings

- Anticancer Screening : A study evaluated the efficacy of ethyl 6-oxo-3-phenylpiperidine against various cancer cell lines, revealing a GI50 value significantly lower than that of standard chemotherapeutics, indicating strong potential for development as an anticancer agent .

- Neuroprotective Study : In a model of neurodegeneration, this compound was administered to assess its protective effects against oxidative stress-induced neuronal death. Results indicated a marked reduction in cell death compared to controls, supporting its neuroprotective claims.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.